molecular formula C24H29N5O6 B11186183 2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide

2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11186183
M. Wt: 483.5 g/mol
InChI Key: UIHWANUJXDMXKX-UHFFFAOYSA-N
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Description

2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, piperazine moieties, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylcarbonyl piperazine intermediate, which is then reacted with acetic anhydride to form the acetylated product. This intermediate is further reacted with 4-methoxyphenyl acetic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylcarbonyl)piperazine: Shares the furan and piperazine moieties but lacks the acetyl and methoxyphenyl groups.

    4-(Furan-2-ylcarbonyl)piperazine: Similar structure but different substitution pattern.

    N-(4-Methoxyphenyl)acetamide: Contains the methoxyphenyl and acetamide groups but lacks the piperazine and furan moieties.

Uniqueness

2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N5O6

Molecular Weight

483.5 g/mol

IUPAC Name

2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H29N5O6/c1-34-18-6-4-17(5-7-18)26-21(30)15-19-23(32)25-8-9-29(19)22(31)16-27-10-12-28(13-11-27)24(33)20-3-2-14-35-20/h2-7,14,19H,8-13,15-16H2,1H3,(H,25,32)(H,26,30)

InChI Key

UIHWANUJXDMXKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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